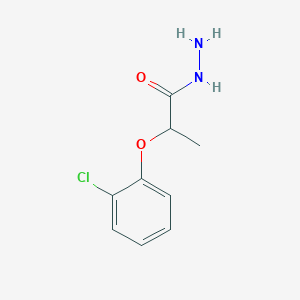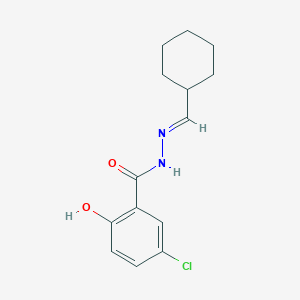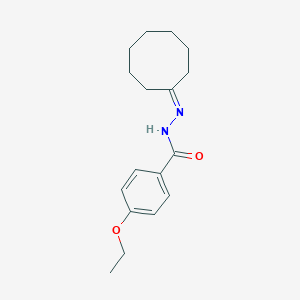
2-(2-Chlorophenoxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)propanohydrazide is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-Chlorophenoxy)propanohydrazide typically involves the reaction of 2-chlorophenol with propanoic acid hydrazide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2-Chlorophenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-(2-Chlorophenoxy)propanohydrazide is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Chlorophenoxy)propanohydrazide can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)propanoic acid: This compound shares a similar structure but lacks the hydrazide group.
2-(4-Chlorophenoxy)propanohydrazide: This isomer has the chlorine atom positioned differently on the phenyl ring.
2-(2-Bromophenoxy)propanohydrazide: This compound has a bromine atom instead of chlorine, leading to different reactivity and properties.
Properties
IUPAC Name |
2-(2-chlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLDTKUYDWSFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392033 |
Source


|
| Record name | 2-(2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52094-94-7 |
Source


|
| Record name | 2-(2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B449360.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B449361.png)
![N'~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B449362.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]dodecanohydrazide](/img/structure/B449366.png)


![N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE](/img/structure/B449370.png)
![2-hydroxy-N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B449371.png)
![2-phenyl-N-[3-[(phenylacetyl)amino]-4-(phenyldiazenyl)phenyl]acetamide](/img/structure/B449373.png)
![4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE](/img/structure/B449374.png)
![Methyl 4-(4-fluorophenyl)-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449375.png)
![N'~3~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1H-INDOLE-3-CARBOHYDRAZIDE](/img/structure/B449377.png)
![N-{4-[(1Z)-1-{2-[amino(oxo)acetyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B449378.png)
![N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449383.png)
